2-Bromo-5-chloro-3-fluorobenzaldehyde
Description
2-Bromo-5-chloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde featuring bromo (Br), chloro (Cl), and fluoro (F) substituents at the 2-, 5-, and 3-positions of the benzene ring, respectively. The aldehyde functional group at the 1-position makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its electron-deficient aromatic ring, due to the electron-withdrawing effects of halogens and the aldehyde group, enhances reactivity in nucleophilic aromatic substitution and cross-coupling reactions.
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPKWBURKZJGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-chloro-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-chloro-5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Bromo-5-chloro-3-fluorobenzaldehyde is widely used as an intermediate in the synthesis of complex organic molecules. Its halogen substituents enhance reactivity, allowing for various substitution reactions. The compound can undergo nucleophilic substitution, where the bromine or chlorine atoms can be replaced by other functional groups, facilitating the synthesis of more complex structures .
Dihydrobenzoxaborole Synthesis
This compound is employed in the synthesis of dihydrobenzoxaboroles, which are significant in medicinal chemistry due to their antifungal properties. The introduction of aryl or heteroaryl substituents at the 1-position of these compounds can optimize their biological activity .
Pharmaceutical Applications
Drug Development
In medicinal chemistry, this compound acts as a precursor for developing potential drug candidates. Its unique structure allows for modifications that can lead to biologically active compounds targeting various diseases. For instance, it has been utilized in synthesizing compounds with anti-inflammatory and antifungal activities .
Pharmacokinetics and Safety
The pharmacokinetic properties of derivatives synthesized from this compound are under investigation to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, safety data indicate that while handling this compound, precautions must be taken due to its irritant properties .
Material Science
Dyes and Pigments Production
this compound is also utilized in producing dyes and pigments. The incorporation of halogens into dye structures can enhance color stability and solubility in various solvents, making them suitable for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their differences from 2-bromo-5-chloro-3-fluorobenzaldehyde:
Biological Activity
2-Bromo-5-chloro-3-fluorobenzaldehyde is a halogenated benzaldehyde that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzaldehyde backbone. These halogen groups significantly influence its chemical reactivity and biological interactions. The compound can be synthesized via various methods, including electrophilic aromatic substitution and condensation reactions with suitable precursors.
Biological Activity
1. Antimicrobial Properties:
Research indicates that halogenated benzaldehydes, including this compound, exhibit antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents in pharmaceutical formulations.
2. Interaction with Hemoglobin:
Studies suggest that derivatives of this compound may enhance oxygen affinity in hemoglobin, which could be beneficial in treating conditions such as sickle cell disease. This interaction is attributed to the compound's ability to stabilize the R-state of hemoglobin, promoting improved oxygen transport.
3. Enzyme Modulation:
The electrophilic nature of this compound allows it to interact with enzymes and proteins, influencing several biochemical pathways. It can act as a substrate or inhibitor for various enzymes, leading to altered metabolic processes within cells. For example, it may inhibit enzymes involved in metabolic pathways, resulting in changes in cellular energy production and metabolite levels.
The biological activity of this compound is primarily mediated through its interactions with specific biomolecules:
- Electrophilic Interactions: The compound can act as an electrophile in nucleophilic aromatic substitution reactions, engaging with nucleophiles such as amines and thiols to form stable adducts.
- Enzyme Inhibition: By forming covalent bonds with active sites on enzymes, it can inhibit their activity, leading to significant changes in cellular functions.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-5-chloro-3-fluorobenzaldehyde, and how can regioselectivity be controlled?
- Methodological Answer : Synthesis typically involves sequential halogenation of benzaldehyde derivatives. For example:
- Step 1 : Introduce fluorine via electrophilic aromatic substitution (EAS) using a directing group (e.g., -CHO) to ensure para/ortho positioning.
- Step 2 : Bromination and chlorination via radical or metal-catalyzed methods (e.g., FeCl₃ for Cl, NBS for Br). Regioselectivity is controlled by steric and electronic effects of existing substituents. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
- Validation : Use NMR (¹H/¹³C) and LC-MS to confirm intermediate structures. X-ray crystallography (via SHELXL) resolves ambiguities in regiochemistry .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Chromatography : HPLC or GC-MS to assess purity (>95% threshold is standard ).
- Spectroscopy :
- NMR : ¹⁹F NMR distinguishes fluorine environments; coupling patterns in ¹H NMR identify substituent positions.
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and halogen vibrations (C-Br ~600 cm⁻¹) .
- Crystallography : SHELX programs refine crystal structures, critical for resolving stereoelectronic effects .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation and halogen degradation. Use amber vials to avoid photolytic dehalogenation .
- Monitoring : Regular TGA/DSC analysis detects thermal decomposition. Stability studies under accelerated conditions (40°C/75% RH) predict shelf life .
Advanced Research Questions
Q. How do the electronic effects of Br, Cl, and F substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine (high electronegativity) deactivates the ring, directing metal catalysts (e.g., Pd) to meta/para positions. Bromine acts as a leaving group in Suzuki-Miyaura couplings, while Cl may require harsher conditions (e.g., CuI catalysis) .
- Computational Analysis : DFT calculations (B3-LYP/6-31G*) map frontier orbitals to predict reactivity. Fukui indices identify nucleophilic/electrophilic sites .
Q. What computational strategies can model the vibrational and electronic properties of this compound?
- Methodological Answer :
- Vibrational Frequencies : Use scaled quantum mechanical methods (e.g., B3-PW91/6-311G(df,p)) to match experimental IR/Raman spectra. Scale factors (0.96–0.98) adjust harmonic frequencies to observed fundamentals .
- Electronic Properties : TD-DFT calculates UV-Vis spectra; solvent effects (PCM model) improve accuracy for λmax predictions .
Q. How can conflicting crystallographic data on halogenated benzaldehydes be resolved?
- Methodological Answer :
- Data Reconciliation : Compare unit cell parameters (a, b, c angles) and hydrogen bonding networks across studies. SHELXL’s twin refinement handles twinning in crystals with multiple halogen substituents .
- Validation Tools : CheckCIF/PLATON flags steric clashes or unusual bond lengths. Cross-reference with Cambridge Structural Database entries for analogous compounds .
Q. What mechanistic insights explain unexpected by-products in the halogenation of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
